molecular formula C10H10ClN3S B14317729 N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide CAS No. 112446-65-8

N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

Katalognummer: B14317729
CAS-Nummer: 112446-65-8
Molekulargewicht: 239.73 g/mol
InChI-Schlüssel: KYAXHFDBCJNJLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chloro-substituted benzothiazole ring and a dimethylmethanimidamide group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-benzothiazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloro-1,3-benzothiazol-2-yl)nicotinamide
  • N-(4-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

Uniqueness

N’-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness can make it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

112446-65-8

Molekularformel

C10H10ClN3S

Molekulargewicht

239.73 g/mol

IUPAC-Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H10ClN3S/c1-14(2)6-12-10-13-9-7(11)4-3-5-8(9)15-10/h3-6H,1-2H3

InChI-Schlüssel

KYAXHFDBCJNJLS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NC1=NC2=C(S1)C=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.